![molecular formula C12H15N5O2 B2861015 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 913527-48-7](/img/structure/B2861015.png)

3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

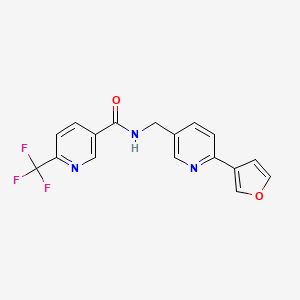

3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid, also known as PTPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Wissenschaftliche Forschungsanwendungen

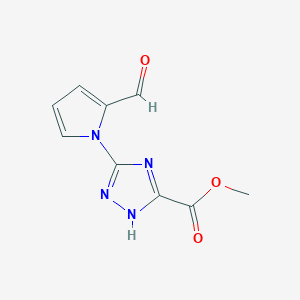

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on synthesizing novel pyridine and fused pyridine derivatives, including compounds similar to 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid. These compounds were evaluated for their binding energies on GlcN-6-P synthase, a target protein, revealing moderate to good binding energies. The compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Synthesis of Novel Heterocycles

Amer et al. (2007) synthesized new pyrrolo[3,4-c]isoxazole derivatives from key intermediates, including pyrrolo[2,3-d][1,2,3]triazoles and triazolo[4,5-c]pyridazine, which are structurally related to this compound. These compounds' synthesis involved refluxing with phenylhydrazine in ethanol or acetic acid (Amer et al., 2007).

Inhibitors with Antihistaminic Activity

Research by Gyoten et al. (2003) involved the synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, which showed both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This indicates the potential of similar compounds like this compound in medicinal chemistry (Gyoten et al., 2003).

Insecticidal Assessment

Fadda et al. (2017) conducted a study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, which included triazolo[5,1-c]triazine derivatives. These compounds were tested as insecticidal agents against the cotton leafworm, demonstrating the potential of similar compounds in agricultural applications (Fadda et al., 2017).

Amide Derivatives and Biological Activities

Gandikota et al. (2017) explored the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting their relevance in bio-medicinal chemistry due to their structure-activity relationship. These derivatives exhibited a range of biological activities, including antimicrobial, antiviral, and anticancer properties, suggesting the potential applications of structurally related compounds (Gandikota et al., 2017).

Wirkmechanismus

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities .

Biochemical Pathways

Triazole compounds are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities of triazole compounds , it can be inferred that this compound may have a range of molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with enzymes such as phosphodiesterases and calcium sensitizers . These interactions are crucial as they can modulate enzyme activity, leading to various physiological effects. The compound’s triazole ring allows it to form stable complexes with metal ions, further enhancing its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to stabilize calcium-induced conformational changes in troponin C, which is essential for muscle contraction . Additionally, it exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels, thereby modulating various cellular responses . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it primarily acts as a calcium sensitizer, while at higher doses, it exhibits phosphodiesterase inhibitory activity . High doses can lead to toxic effects, including adverse impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is crucial for its metabolism and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s ability to form stable complexes with metal ions also influences its distribution and localization within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

3-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c18-12(19)6-5-10-14-13-9-3-4-11(15-17(9)10)16-7-1-2-8-16/h3-4H,1-2,5-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTAQIDMLOIRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CCC(=O)O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)

![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)

![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)